molecular formula C5H8N4 B1601913 3-(Aminomethyl)pyrazin-2-amine CAS No. 25911-74-4

3-(Aminomethyl)pyrazin-2-amine

Cat. No. B1601913
CAS RN: 25911-74-4
M. Wt: 124.14 g/mol
InChI Key: BNTKVWYAIIGBDI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H8N4. It has a molecular weight of 124.15 . This compound is typically stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,3,6H2,(H2,7,9) . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Amines, such as this compound, are known to be good nucleophiles. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible, and water is eliminated in the process .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

3-(Aminomethyl)pyrazin-2-amine has been used in various scientific research applications. One of the most significant applications is in drug discovery. The unique chemical structure of this compound makes it a potential candidate for the development of new drugs. It has been reported to have antitumor, antiviral, and antibacterial properties, making it suitable for the development of new drugs to combat these diseases.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrazin-2-amine is not fully understood. However, studies have shown that it has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. It has been reported to have antioxidant properties, which can help protect cells from oxidative stress. It also has anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Aminomethyl)pyrazin-2-amine in lab experiments is its unique chemical structure, which makes it suitable for various applications. It is also relatively easy to synthesize, making it cost-effective for large-scale production. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of 3-(Aminomethyl)pyrazin-2-amine in scientific research. One of the most significant directions is in the development of new drugs. The unique chemical structure of this compound makes it a potential candidate for the development of new drugs to combat various diseases. Another future direction is in the study of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications in various fields.
Conclusion
In conclusion, this compound is an organic compound that has potential applications in various fields, including drug discovery, biochemistry, and other related fields. Its unique chemical structure makes it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(aminomethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,3,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKVWYAIIGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579901
Record name 3-(Aminomethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25911-74-4
Record name 3-(Aminomethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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